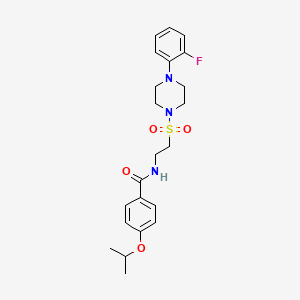

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as F13714 and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective to ENT1, but this compound shows a novel inhibition profile with higher selectivity towards ENT2 . This specificity could be leveraged to develop targeted therapies with fewer side effects.

Anti-HIV Activity

Indole derivatives, which share structural similarities with this compound, have been synthesized and screened for anti-HIV activity . By extension, it’s plausible that modifications of the compound could yield potent anti-HIV agents, contributing to the treatment of HIV/AIDS.

Molecular Docking Studies

The compound’s structure allows it to fit into various binding sites of proteins, making it a valuable tool for molecular docking studies. These studies help in understanding drug-receptor interactions and can lead to the design of more effective drugs .

Structure-Activity Relationship (SAR) Studies

SAR studies of analogs of this compound can provide insights into the relationship between the chemical structure of a molecule and its biological activity. This is crucial for the rational design of new therapeutic agents .

Chemotherapy Adjuvants

Given its role as an ENT inhibitor, this compound could be used as an adjuvant in chemotherapy to enhance the efficacy of nucleoside-based drugs .

Regulation of Adenosine Function

Adenosine plays a significant role in various physiological processes, including cardiac function and sleep regulation. As an ENT inhibitor, this compound could be used to modulate adenosine levels therapeutically .

Nucleotide Synthesis Research

The compound’s inhibitory effect on ENTs can be used to study the synthesis of nucleotides, which are the building blocks of DNA and RNA .

Drug Discovery and Development

The compound’s unique binding properties make it a candidate for drug discovery programs aimed at identifying new therapeutic agents for a range of diseases .

Mechanism of Action

Target of Action

It is known that piperazine derivatives, such as this compound, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .

Mode of Action

It is known that piperazine derivatives can interact with various targets in the body, leading to a range of effects .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of effects .

Pharmacokinetics

The pharmacokinetics of piperazine derivatives can vary widely depending on their specific structure and the presence of various functional groups .

Result of Action

It is known that piperazine derivatives can have a wide range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of piperazine derivatives .

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-17(2)30-19-9-7-18(8-10-19)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQETFCBGKZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)